![molecular formula C16H34S B12579662 1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]octane CAS No. 201731-72-8](/img/structure/B12579662.png)
1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]octane is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfanyl group attached to an octane chain, with a 2,4,4-trimethylpentan-2-yl substituent. Its molecular structure contributes to its distinct chemical behavior and reactivity.
準備方法
The synthesis of 1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]octane typically involves the reaction of 2,4,4-trimethylpentan-2-thiol with an octyl halide under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and higher yields. These methods often incorporate advanced purification techniques, such as distillation or chromatography, to obtain the desired compound with high purity.
化学反応の分析
1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]octane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum complexes. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]octane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
作用機序
The mechanism by which 1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]octane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with active sites, altering the function of the target molecule. Pathways involved may include signal transduction or metabolic processes, depending on the specific application.
類似化合物との比較
Similar compounds to 1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]octane include:
1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]ethane-1-thione: Shares a similar sulfanyl group but with different substituents.
2,4,4-Trimethylpentane: Lacks the sulfanyl group, resulting in different chemical properties and reactivity.
Octane derivatives: Various octane-based compounds with different functional groups, offering a range of chemical behaviors.
特性
CAS番号 |
201731-72-8 |
|---|---|
分子式 |
C16H34S |
分子量 |
258.5 g/mol |
IUPAC名 |
1-(2,4,4-trimethylpentan-2-ylsulfanyl)octane |
InChI |
InChI=1S/C16H34S/c1-7-8-9-10-11-12-13-17-16(5,6)14-15(2,3)4/h7-14H2,1-6H3 |
InChIキー |
UNJCXBVOTZVNNH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCSC(C)(C)CC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide,N-[4-[[(1-methylpropyl)amino]sulfonyl]phenyl]-2-[[2-(4-morpholinyl)ethyl]amino]-](/img/structure/B12579581.png)
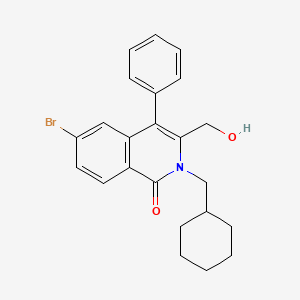

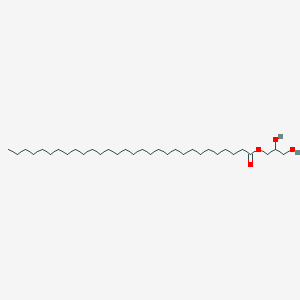
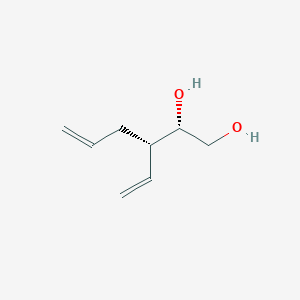
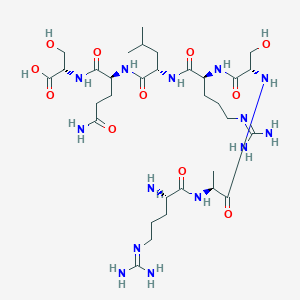
![5-Chloro-N-[3-chloro-4-(trifluoromethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12579622.png)
![N-Benzyl-5-[(2,6-dichlorophenyl)methoxy]pyrazin-2-amine](/img/structure/B12579627.png)
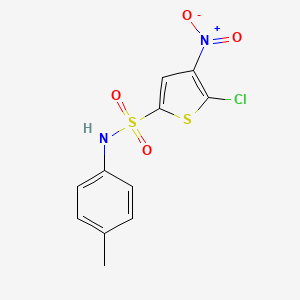
![3,6-Dimethyl-1lambda~6~-pyrido[2,3-e][1,2,4]thiadiazine-1,1(4H)-dione](/img/structure/B12579650.png)



![1,2-Bis[2-(dimethylsilyl)phenyl]ethyne](/img/structure/B12579682.png)
